molecular formula C15H14N2O4 B2943515 3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid CAS No. 926266-77-5

3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid

Cat. No.: B2943515
CAS No.: 926266-77-5
M. Wt: 286.287
InChI Key: FNOYGKWITUVKAA-UHFFFAOYSA-N
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Description

3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid is a complex organic compound belonging to the phthalazine derivatives family. This compound is characterized by its intricate molecular structure, which includes a fused bicyclic system and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of phthalic anhydride with hydrazine to form phthalazine derivatives, followed by further functionalization to introduce the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the double bonds within the phthalazine ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Saturated phthalazine derivatives.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Phthalic acid

  • Phthalazine

  • Benzophenone derivatives

Uniqueness: 3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid is unique due to its complex bicyclic structure and the presence of both a phthalazine ring and a carboxylic acid group. This combination of features distinguishes it from simpler phthalic acid derivatives and other related compounds.

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Properties

IUPAC Name

3-(1,4-dioxo-4a,5,8,8a-tetrahydro-3H-phthalazin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-11-6-1-2-7-12(11)14(19)17(16-13)10-5-3-4-9(8-10)15(20)21/h1-5,8,11-12H,6-7H2,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOYGKWITUVKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NN(C2=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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